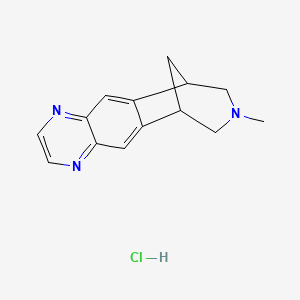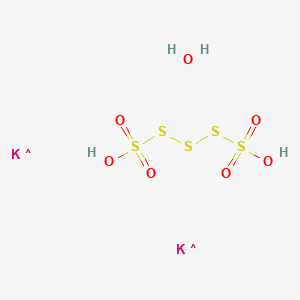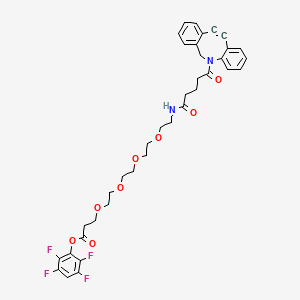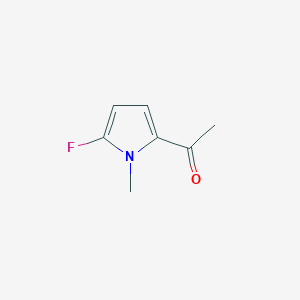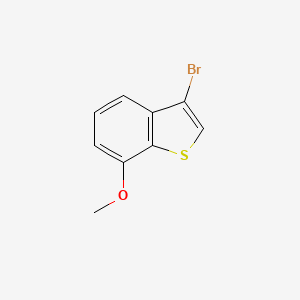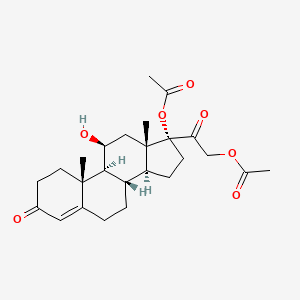
Cortisol 17,21-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortisol 17,21-diacetate is synthesized through the acetylation of cortisol. The process involves the reaction of cortisol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. For instance, the use of Corynebacterium simplex has been reported to facilitate the hydrolysis of the 11-acetoxy group in corticosteroids, leading to the production of compounds like this compound .
Chemical Reactions Analysis
Types of Reactions: Cortisol 17,21-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: Acetate groups can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of cortisol .
Scientific Research Applications
Cortisol 17,21-diacetate has a wide range of applications in scientific research:
Mechanism of Action
Cortisol 17,21-diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Prednisone: A synthetic corticosteroid that is converted to prednisolone in the liver.
Prednisolone: A more potent derivative of prednisone with enhanced glucocorticoid activity.
Dexamethasone: A highly potent synthetic corticosteroid with minimal mineralocorticoid activity.
Uniqueness: Cortisol 17,21-diacetate is unique due to its specific acetylation at the 17 and 21 positions, which enhances its stability and bioavailability compared to other corticosteroids .
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-20,22,29H,5-10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 |
InChI Key |
CPKKJYZQIKWTKM-WEXULQILSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


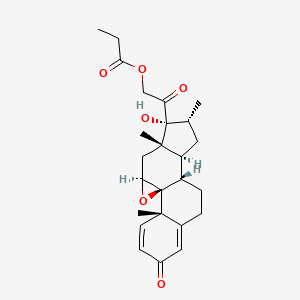
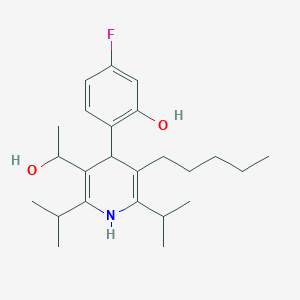
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
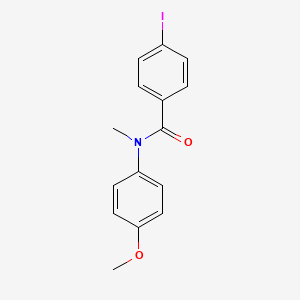

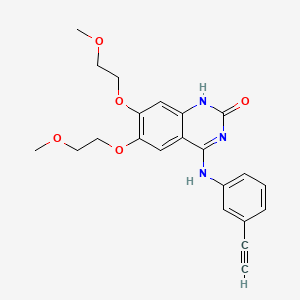
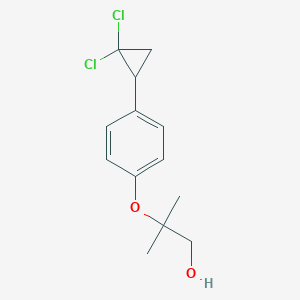
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
